molecular formula C36H24Br2N4 B11537296 2-(4-bromophenyl)-4-{4-[2-(4-bromophenyl)-4-phenyl-1H-imidazol-5-yl]phenyl}-5-phenyl-1H-imidazole

2-(4-bromophenyl)-4-{4-[2-(4-bromophenyl)-4-phenyl-1H-imidazol-5-yl]phenyl}-5-phenyl-1H-imidazole

Cat. No.: B11537296
M. Wt: 672.4 g/mol
InChI Key: BFOWTSPHCWRSIH-UHFFFAOYSA-N
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Description

2-(4-bromophenyl)-4-{4-[2-(4-bromophenyl)-4-phenyl-1H-imidazol-5-yl]phenyl}-5-phenyl-1H-imidazole is a complex organic compound featuring multiple aromatic rings and imidazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-4-{4-[2-(4-bromophenyl)-4-phenyl-1H-imidazol-5-yl]phenyl}-5-phenyl-1H-imidazole typically involves multi-step organic reactions. One common approach is the condensation of 4-bromobenzaldehyde with benzil in the presence of ammonium acetate to form the imidazole ring. This is followed by further functionalization steps to introduce the additional bromophenyl and phenyl groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as recrystallization or chromatography, and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole rings, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the bromophenyl groups, potentially converting them to phenyl groups.

    Substitution: The bromine atoms in the bromophenyl groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium thiolate (NaSMe) can be used for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield imidazole N-oxides, while reduction could produce phenyl-substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it useful in the development of new materials and catalysts.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Researchers can explore these activities through various bioassays and molecular docking studies.

Medicine

Medicinal chemists might investigate this compound as a potential drug candidate. Its structure suggests it could interact with various biological targets, making it a candidate for further pharmacological studies.

Industry

In industry, this compound could be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs)

Mechanism of Action

The mechanism by which 2-(4-bromophenyl)-4-{4-[2-(4-bromophenyl)-4-phenyl-1H-imidazol-5-yl]phenyl}-5-phenyl-1H-imidazole exerts its effects depends on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, modulating their activity. The imidazole rings can coordinate with metal ions, potentially inhibiting metalloenzymes. In materials science, its electronic properties could be harnessed in devices like transistors or sensors.

Comparison with Similar Compounds

Similar Compounds

    2-(4-bromophenyl)-4,5-diphenyl-1H-imidazole: This compound is structurally similar but lacks the additional phenyl group on the imidazole ring.

    2-(4-bromophenyl)-4-methyl-1H-imidazole: This compound has a methyl group instead of a phenyl group, leading to different chemical properties.

Uniqueness

The unique combination of bromophenyl and phenyl groups in 2-(4-bromophenyl)-4-{4-[2-(4-bromophenyl)-4-phenyl-1H-imidazol-5-yl]phenyl}-5-phenyl-1H-imidazole provides it with distinct electronic and steric properties. These features can influence its reactivity and interactions with other molecules, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C36H24Br2N4

Molecular Weight

672.4 g/mol

IUPAC Name

2-(4-bromophenyl)-4-[4-[2-(4-bromophenyl)-4-phenyl-1H-imidazol-5-yl]phenyl]-5-phenyl-1H-imidazole

InChI

InChI=1S/C36H24Br2N4/c37-29-19-15-27(16-20-29)35-39-31(23-7-3-1-4-8-23)33(41-35)25-11-13-26(14-12-25)34-32(24-9-5-2-6-10-24)40-36(42-34)28-17-21-30(38)22-18-28/h1-22H,(H,39,41)(H,40,42)

InChI Key

BFOWTSPHCWRSIH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)C5=C(N=C(N5)C6=CC=C(C=C6)Br)C7=CC=CC=C7

Origin of Product

United States

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